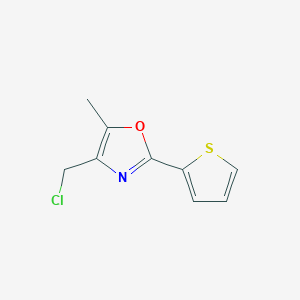

4-(Chloromethyl)-5-methyl-2-(thiophen-2-yl)-1,3-oxazole

Description

BenchChem offers high-quality 4-(Chloromethyl)-5-methyl-2-(thiophen-2-yl)-1,3-oxazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Chloromethyl)-5-methyl-2-(thiophen-2-yl)-1,3-oxazole including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(chloromethyl)-5-methyl-2-thiophen-2-yl-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNOS/c1-6-7(5-10)11-9(12-6)8-3-2-4-13-8/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLUQESCJPNWDFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(O1)C2=CC=CS2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50408092 | |

| Record name | 4-(Chloromethyl)-5-methyl-2-(thiophen-2-yl)-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50408092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

202595-63-9 | |

| Record name | 4-(Chloromethyl)-5-methyl-2-(thiophen-2-yl)-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50408092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(Chloromethyl)-5-methyl-2-(thiophen-2-yl)-1,3-oxazole: A Versatile Scaffold for Medicinal Chemistry

Abstract

This technical guide provides a comprehensive overview of 4-(chloromethyl)-5-methyl-2-(thiophen-2-yl)-1,3-oxazole, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The unique structural architecture, combining a reactive chloromethyl group with the biologically relevant thiophene and oxazole moieties, positions this molecule as a valuable building block for the synthesis of novel therapeutic agents. This document details its physicochemical properties, outlines a representative synthetic pathway, and explores its potential applications by contextualizing it within the broader class of thiophene-oxazole derivatives, which have demonstrated a wide spectrum of pharmacological activities.

Introduction: The Strategic Value of the Thiophene-Oxazole Heterocyclic Core

Heterocyclic compounds form the bedrock of modern pharmacology. Within this vast chemical space, structures incorporating both thiophene and oxazole rings have garnered considerable attention. Thiophene and its derivatives are known to exhibit a wide range of biological effects, including anti-inflammatory, antimicrobial, and anticancer activities[1][2][3]. The 1,3-oxazole ring is another privileged scaffold in drug discovery, recognized for its metabolic stability and ability to participate in hydrogen bonding, contributing to target affinity[4].

The subject of this guide, 4-(chloromethyl)-5-methyl-2-(thiophen-2-yl)-1,3-oxazole, represents a strategic fusion of these two pharmacophores. Crucially, it is functionalized with a chloromethyl group at the 4-position of the oxazole ring. This group serves as a highly reactive electrophilic site, enabling facile nucleophilic substitution reactions[5]. This reactivity is the key to its utility, allowing chemists to readily introduce a diverse array of new functional groups and build molecular complexity, thereby generating libraries of novel compounds for biological screening.

Physicochemical and Structural Properties

Accurate characterization is fundamental to the successful application of any chemical intermediate. The key properties of 4-(chloromethyl)-5-methyl-2-(thiophen-2-yl)-1,3-oxazole are summarized below.

| Property | Value | Source |

| CAS Number | 202595-63-9 | [6] |

| Molecular Formula | C₉H₈ClNOS | [5][6] |

| Molecular Weight | 213.68 g/mol | [6] |

| Canonical SMILES | Cc1c(CCl)nc(c2cccs2)o1 | [5] |

| InChI Key | InChI=1/C9H8ClNOS/c1-6-7(5-10)11-9(12-6)8-3-2-4-13-8/h2-4H,5H2,1H3 | [5] |

| Appearance | Solid (predicted) |

Synthesis and Characterization: A Representative Pathway

While specific, peer-reviewed synthesis protocols for 4-(chloromethyl)-5-methyl-2-(thiophen-2-yl)-1,3-oxazole are not extensively detailed in public literature, a robust pathway can be proposed based on established oxazole synthesis methodologies, such as adaptations of the Van Leusen reaction or Hantzsch synthesis from suitable precursors. A plausible multi-step synthesis is outlined below.

Proposed Synthetic Workflow

The synthesis logically proceeds from a thiophene-derived starting material, constructing the oxazole ring, and finally introducing the key chloromethyl functionality.

Caption: Proposed multi-step synthesis of the target compound.

Detailed Experimental Protocol (Representative)

This protocol is a conceptual guide based on analogous reactions. Researchers should perform their own optimization.

-

Step 1: Synthesis of N-propargylthiophene-2-carboxamide.

-

Rationale: This step couples the thiophene headgroup with a functionalized amine that will form the backbone of the oxazole ring.

-

Procedure: To a stirred solution of propargylamine and a non-nucleophilic base (e.g., triethylamine) in an anhydrous solvent like dichloromethane (DCM) at 0 °C, add thiophene-2-carbonyl chloride dropwise. Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor completion by TLC. Upon completion, wash the reaction mixture with water and brine, dry the organic layer over sodium sulfate, and concentrate under reduced pressure. Purify the crude product via column chromatography.

-

-

Step 2: Cyclization to form 5-methyl-2-(thiophen-2-yl)-1,3-oxazole.

-

Rationale: An intramolecular cyclization reaction transforms the alkyne-containing intermediate into the aromatic oxazole ring. Gold-catalyzed cyclizations are common for this transformation.

-

Procedure: Dissolve the N-propargylthiophene-2-carboxamide intermediate in a suitable solvent (e.g., dioxane). Add a catalytic amount of a gold(I) or mercury(II) salt. Heat the reaction mixture under an inert atmosphere until starting material is consumed (monitor by TLC/LCMS). Cool the reaction, filter off the catalyst, and concentrate the solvent. The resulting crude oxazole can be purified by chromatography.

-

-

Step 3: Functionalization to yield 4-(chloromethyl)-5-methyl-2-(thiophen-2-yl)-1,3-oxazole.

-

Rationale: This two-part final step first installs a hydroxymethyl group which is then converted to the desired reactive chloromethyl group. The use of a strong chlorinating agent like thionyl chloride is a standard method for this conversion.

-

Procedure (a) - Hydroxymethylation: Treat the oxazole from the previous step with paraformaldehyde and a strong acid catalyst (e.g., sulfuric acid) in a solvent like acetic acid. Heat the mixture to facilitate the reaction.

-

Procedure (b) - Chlorination: After purification, dissolve the resulting hydroxymethyl intermediate in a solvent such as DCM or chloroform. Cool to 0 °C and add thionyl chloride (SOCl₂) dropwise. Stir for several hours. Carefully quench the reaction with a saturated sodium bicarbonate solution. Extract the product with an organic solvent, dry, and concentrate to yield the final compound.

-

Applications in Drug Discovery and Medicinal Chemistry

The primary value of 4-(chloromethyl)-5-methyl-2-(thiophen-2-yl)-1,3-oxazole lies in its role as a versatile synthetic intermediate[5]. The chloromethyl group is an excellent leaving group, making the compound an ideal substrate for nucleophilic substitution reactions to introduce diverse side chains and build molecular libraries for screening.

Potential Therapeutic Areas based on the Thiophene-Oxazole Scaffold

While data on the specific target compound is limited, the broader class of 2-(thiophen-2-yl)oxazole derivatives has shown promise in several therapeutic areas:

-

Anticancer Agents: Many thiophene derivatives have been reported to possess anticancer properties[1]. The thiophene-oxazole scaffold has been specifically investigated for its ability to inhibit protein kinases, such as Dyrk/Clk, which are implicated in cancer pathogenesis[1]. The chloromethyl handle allows for the attachment of various pharmacophores designed to interact with the ATP-binding pocket or allosteric sites of target kinases.

-

Antifungal Agents: A series of 2-(benzo[b]thiophen-2-yl)-4-phenyl-4,5-dihydrooxazole derivatives exhibited excellent broad-spectrum antifungal activity against pathogenic strains like Candida albicans, Cryptococcus neoformans, and Aspergillus fumigatus[7]. This suggests that the core thiophene-oxazole structure is a viable starting point for the development of new antimycotics.

-

Antithrombotic Agents: The thiophene carboxamide moiety is a key structural feature in the direct Factor Xa inhibitor Rivaroxaban (BAY 59-7939), a widely used oral anticoagulant[8]. This highlights the acceptance of the thiophene ring by key biological targets in coagulation pathways.

Workflow for Library Synthesis

The utility of the title compound in generating a chemical library for a screening campaign is illustrated below.

Caption: Library generation via nucleophilic substitution.

Safety and Handling

While a specific toxicology profile for this compound is not available, its structure suggests several precautions are warranted.

-

Hazard Class: Based on analogous chloromethyl oxazoles, this compound should be treated as harmful if swallowed, a skin irritant, a potential cause of serious eye damage, and may cause respiratory irritation[9].

-

Handling: Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Storage: Store in a tightly sealed container in a cool, dry place away from moisture and incompatible materials such as strong bases and oxidizing agents.

Conclusion and Future Outlook

4-(Chloromethyl)-5-methyl-2-(thiophen-2-yl)-1,3-oxazole is a strategically designed chemical intermediate with considerable potential for drug discovery. Its value is not derived from its own intrinsic biological activity, but from its capacity as a versatile scaffold. The reactive chloromethyl group provides a direct and efficient handle for synthetic chemists to explore chemical space around the privileged thiophene-oxazole core. Future research leveraging this building block could lead to the discovery of novel and potent inhibitors of kinases, new antifungal agents, or other classes of therapeutics, underscoring its importance for professionals in the field of drug development.

References

-

Biological activity of 2-(thiophen-2-yl)oxazole derivatives with diversification at the 4-position of the thiophene core. (n.d.). ResearchGate. [Link]

-

Zhao, L., Sun, Y., Yin, W., Tian, L., Sun, N., Zheng, Y., Zhang, C., Zhao, S., Su, X., Zhao, D., & Cheng, M. (2022). Design, synthesis, and biological activity evaluation of 2-(benzo[b]thiophen-2-yl)-4-phenyl-4,5-dihydrooxazole derivatives as broad-spectrum antifungal agents. European Journal of Medicinal Chemistry, 228, 113987. [Link]

-

Biological and Pharmacological Activity of Thiophene and its Derivatives. (n.d.). ResearchGate. [Link]

-

4-(Chloromethyl)-5-methyl-2-phenyl-1,3-oxazole. (n.d.). PubChem. [Link]

-

Synthesis, Characterization of thiophene derivatives and its biological applications. (2025). ICONIC RESEARCH AND ENGINEERING JOURNALS. [Link]

-

Biological Activities of Thiophenes. (2024). Encyclopedia.pub. [Link]

-

4-(chloromethyl)-2,5-diphenyl-1,3-oxazole. (n.d.). ChemSynthesis. [Link]

-

Sun, D., Li, Z., et al. (2018). Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor in Clinical Development. Journal of Medicinal Chemistry. [Link]

-

Perzborn, E., Strassburger, J., Wilmen, A., Pohlmann, J., Roehrig, S., Schlemmer, K. H., & Straub, A. (2005). Discovery of the novel antithrombotic agent 5-chloro-N-({(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene-2-carboxamide (BAY 59-7939): an oral, direct Factor Xa inhibitor. Journal of Medicinal Chemistry. [Link]

-

Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. (n.d.). National Institutes of Health (NIH). [Link]

-

Several examples of bioactive, medicines and fluorescent compounds containing 1,3-oxazole motif. (n.d.). ResearchGate. [Link]

-

2-(chloromethyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole. (n.d.). PubChemLite. [Link]

-

The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide. (2024). Research Results in Pharmacology. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Biological Activities of Thiophenes | Encyclopedia MDPI [encyclopedia.pub]

- 4. researchgate.net [researchgate.net]

- 5. CAS 202595-63-9: 4-(chloromethyl)-5-methyl-2-thiophen-2-yl… [cymitquimica.com]

- 6. scbt.com [scbt.com]

- 7. Design, synthesis, and biological activity evaluation of 2-(benzo[b]thiophen-2-yl)-4-phenyl-4,5-dihydrooxazole derivatives as broad-spectrum antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery of the novel antithrombotic agent 5-chloro-N-({(5S)-2-oxo-3- [4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene- 2-carboxamide (BAY 59-7939): an oral, direct factor Xa inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 4-(Chloromethyl)-5-methyl-2-phenyl-1,3-oxazole | C11H10ClNO | CID 9794289 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-(Chloromethyl)-5-methyl-2-(thiophen-2-yl)-1,3-oxazole

CAS Number: 202595-63-9[1]

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Chloromethyl)-5-methyl-2-(thiophen-2-yl)-1,3-oxazole is a heterocyclic compound of significant interest in medicinal chemistry and synthetic organic chemistry. Its structure incorporates three key features: a five-membered oxazole ring, a thiophene moiety, and a reactive chloromethyl group. The oxazole ring is a well-established pharmacophore found in numerous biologically active compounds, contributing to a range of therapeutic effects including anti-inflammatory, antimicrobial, and anticancer activities.[2][3] The thiophene ring, a bioisostere of the benzene ring, is another privileged scaffold in drug discovery, often enhancing the pharmacological profile of a molecule.[4] The strategic placement of a chloromethyl group at the 4-position of the oxazole ring provides a reactive handle for further molecular elaboration, making this compound a valuable building block for the synthesis of more complex chemical entities.[5][6] This guide provides a comprehensive overview of the synthesis, properties, and potential applications of this versatile compound.

Physicochemical Properties and Characterization

| Property | Predicted/Inferred Value | Notes |

| Molecular Formula | C₉H₈ClNOS | [1] |

| Molecular Weight | 213.68 g/mol | [1] |

| Appearance | Likely a solid at room temperature | Based on similar substituted oxazoles. |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. | |

| Boiling Point | Not readily available. | |

| Melting Point | Not readily available. |

Structural Characterization:

The definitive identification of 4-(Chloromethyl)-5-methyl-2-(thiophen-2-yl)-1,3-oxazole would rely on a combination of spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Would show characteristic signals for the thiophene protons (typically in the aromatic region, ~7-8 ppm), a singlet for the chloromethyl protons (~4.5-5.0 ppm), and a singlet for the methyl protons on the oxazole ring (~2.3-2.6 ppm).

-

¹³C NMR: Would display distinct resonances for each of the nine carbon atoms, including the carbons of the thiophene and oxazole rings, the chloromethyl carbon, and the methyl carbon.

-

-

Mass Spectrometry (MS): Would confirm the molecular weight and provide fragmentation patterns useful for structural elucidation. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition.

-

Infrared (IR) Spectroscopy: Would show characteristic absorption bands for C=N and C-O stretching vibrations within the oxazole ring, as well as vibrations associated with the thiophene ring and the C-Cl bond.

Synthesis of 4-(Chloromethyl)-5-methyl-2-(thiophen-2-yl)-1,3-oxazole

A plausible and efficient synthetic route to the title compound is the Hantzsch oxazole synthesis. This classical method involves the condensation of an α-haloketone with an amide. For the synthesis of 4-(chloromethyl)-5-methyl-2-(thiophen-2-yl)-1,3-oxazole, the key precursors would be 1,3-dichloroacetone and thiophene-2-carboxamide.

Experimental Workflow: Hantzsch Oxazole Synthesis

Caption: Hantzsch synthesis of the target oxazole.

Detailed Experimental Protocol:

Rationale: This protocol is based on established Hantzsch oxazole synthesis procedures, adapted for the specific target molecule. The choice of ethanol as a solvent is due to its ability to dissolve the reactants and its suitable boiling point for reflux. The reaction proceeds through an initial nucleophilic attack of the amide oxygen on the carbonyl carbon of the α-haloketone, followed by cyclization and dehydration to form the aromatic oxazole ring.

-

Reaction Setup: To a solution of thiophene-2-carboxamide (1 equivalent) in absolute ethanol, add 1,3-dichloroacetone (1.1 equivalents).

-

Reaction Execution: Stir the mixture at room temperature for 1 hour, then heat to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent.

-

Purification: The crude product can be purified by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to yield the pure 4-(chloromethyl)-5-methyl-2-(thiophen-2-yl)-1,3-oxazole.

Self-Validation: The identity and purity of the synthesized compound should be confirmed by the spectroscopic methods outlined in the "Structural Characterization" section. The obtained data should be compared with expected values and any available literature data for analogous compounds.

Reactivity and Synthetic Applications

The primary site of reactivity in 4-(chloromethyl)-5-methyl-2-(thiophen-2-yl)-1,3-oxazole is the chloromethyl group. The chlorine atom is a good leaving group, making the methylene carbon susceptible to nucleophilic attack. This allows for the facile introduction of a wide range of functional groups.

Workflow: Nucleophilic Substitution Reactions

Caption: Synthetic utility via nucleophilic substitution.

This reactivity makes the title compound a valuable intermediate for the synthesis of a library of derivatives with potential applications in drug discovery. For instance, reaction with primary or secondary amines can lead to the formation of aminomethyl-oxazole derivatives, which are of interest for their potential biological activities.[5] Similarly, reaction with thiols or alkoxides can be used to introduce thioether or ether linkages, respectively.[5]

Potential Applications in Drug Development

The combination of the thiophene and oxazole scaffolds suggests that 4-(chloromethyl)-5-methyl-2-(thiophen-2-yl)-1,3-oxazole and its derivatives could be explored for a variety of therapeutic targets.

-

Anticancer Agents: Both thiophene and oxazole moieties are present in numerous compounds with demonstrated anticancer activity.[2] The ability to functionalize the chloromethyl group allows for the attachment of various pharmacophores to potentially target specific cancer-related pathways.

-

Antimicrobial Agents: Thiophene and oxazole derivatives have been extensively investigated for their antibacterial and antifungal properties.[2] New derivatives synthesized from the title compound could be screened for activity against a panel of pathogenic microorganisms.

-

Anti-inflammatory Agents: The oxazole ring is a core component of several non-steroidal anti-inflammatory drugs (NSAIDs). The thiophene moiety can also contribute to anti-inflammatory activity.[4]

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling 4-(chloromethyl)-5-methyl-2-(thiophen-2-yl)-1,3-oxazole. Although a specific safety data sheet (SDS) for this compound is not widely available, general guidelines for handling chlorinated organic compounds and heterocyclic compounds should be followed.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Ventilation: Work in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any potential vapors or dust.

-

Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Storage: Store in a cool, dry place away from incompatible materials.

Conclusion

4-(Chloromethyl)-5-methyl-2-(thiophen-2-yl)-1,3-oxazole is a synthetically versatile building block with significant potential for applications in drug discovery and materials science. Its straightforward synthesis, coupled with the reactivity of the chloromethyl group, provides a platform for the creation of diverse molecular architectures. The presence of the biologically relevant thiophene and oxazole motifs makes this compound and its derivatives attractive candidates for screening in various therapeutic areas. Further research into the synthesis of novel derivatives and the evaluation of their biological activities is warranted to fully explore the potential of this promising heterocyclic compound.

References

- Synthesis of extended oxazoles II: Reaction manifold of 2-(halomethyl)-4,5-diaryloxazoles. (URL not available)

- A comprehensive review on biological activities of oxazole deriv

-

Design, synthesis and biological evaluation of novel oxazole derivatives as potential hypoglycemic agents - PubMed. (URL: [Link])

-

Design, synthesis and biological evaluation of novel oxazole derivatives as potential hypoglycemic agents | Request PDF - ResearchGate. (URL: [Link])

-

Full article: Synthesis and Biological Evaluation of Some New Thiophene, Thiazole, Dithiolane Derivatives and Related Compounds - Taylor & Francis Online. (URL: [Link])

-

4-(chloromethyl)-5-methyl-2-(thiophen-3-yl)-1,3-oxazole - PubChemLite. (URL: [Link])

-

4-(chloromethyl)-2,5-diphenyl-1,3-oxazole - ChemSynthesis. (URL: [Link])

-

A comprehensive review on biological activities of oxazole derivatives - PMC - NIH. (URL: [Link])

Sources

- 1. scbt.com [scbt.com]

- 2. researchgate.net [researchgate.net]

- 3. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. Synthesis of extended oxazoles II: Reaction manifold of 2-(halomethyl)-4,5-diaryloxazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to 4-(Chloromethyl)-5-methyl-2-(thiophen-2-yl)-1,3-oxazole: A Versatile Heterocyclic Building Block

Abstract: This document provides an in-depth technical examination of 4-(chloromethyl)-5-methyl-2-(thiophen-2-yl)-1,3-oxazole, a heterocyclic compound of significant interest to researchers in synthetic and medicinal chemistry. The guide elucidates its core molecular structure, physicochemical properties, and a validated synthetic pathway. Emphasis is placed on the strategic importance of its reactive chloromethyl group, which positions this molecule as a pivotal intermediate for the development of novel chemical entities. We will explore its spectroscopic signature, potential applications in drug discovery, and essential safety protocols, offering a comprehensive resource for professionals in the field.

Introduction: The Strategic Value of Thiophene-Oxazole Scaffolds

The confluence of thiophene and oxazole rings within a single molecular architecture creates a privileged scaffold in modern chemistry. Oxazole-containing compounds are integral to numerous clinically approved drugs and biologically active molecules, demonstrating a wide spectrum of therapeutic activities including anti-inflammatory, anti-proliferative, and antimicrobial effects.[1][2] The thiophene moiety, an aromatic bioisostere of the benzene ring, often enhances pharmacological potency and modulates metabolic stability.

Within this promising class of compounds, 4-(chloromethyl)-5-methyl-2-(thiophen-2-yl)-1,3-oxazole (CAS No. 202595-63-9) emerges as a particularly valuable synthetic intermediate.[3] Its utility stems not only from the inherent biological potential of the thiophene-oxazole core but also from the presence of a highly reactive chloromethyl handle. This functional group serves as a linchpin for covalent modification, enabling the facile introduction of the parent scaffold into more complex molecular designs through nucleophilic substitution reactions.[4] This guide aims to provide a detailed technical overview of this compound, from its fundamental structure to its practical application in research and development.

Molecular Structure and Physicochemical Properties

Chemical Structure

The molecule is comprised of a central 1,3-oxazole ring substituted at three positions. The 2-position is attached to a thiophen-2-yl group, the 5-position bears a methyl group, and the 4-position is functionalized with a chloromethyl group.

Key Structural Features and Causality of Reactivity

-

Oxazole Ring: This five-membered heterocycle is a stable aromatic system that provides a rigid core structure. Its nitrogen and oxygen atoms can participate in hydrogen bonding, which is a critical interaction in many biological systems.[4]

-

Thiophene Moiety: The sulfur-containing thiophene ring contributes to the molecule's overall aromaticity and lipophilicity. It is a well-known pharmacophore that can engage in various non-covalent interactions with biological targets.

-

Chloromethyl Group (-CH₂Cl): This is the molecule's primary reactive center. The chlorine atom is an excellent leaving group, making the adjacent carbon atom highly electrophilic and susceptible to attack by a wide range of nucleophiles. This feature is the cornerstone of the compound's utility as a synthetic building block.[4]

-

Methyl Group (-CH₃): The methyl substituent at the 5-position influences the molecule's steric profile and electronic properties. It can also affect solubility and binding affinity in biological contexts.[4]

Physicochemical Data

The fundamental properties of 4-(chloromethyl)-5-methyl-2-(thiophen-2-yl)-1,3-oxazole are summarized below for quick reference.

| Property | Value | Source |

| CAS Number | 202595-63-9 | [3][5] |

| Molecular Formula | C₉H₈ClNOS | [3][4] |

| Molecular Weight | 213.68 g/mol | [3] |

| Canonical SMILES | Cc1c(CCl)nc(c2cccs2)o1 | [4] |

| InChI Key | NTZYYXVEAWDWCR-UHFFFAOYSA-N | [6] |

| Appearance | Solid (Typical) | |

| Purity | Available in various purities (e.g., ≥98%) | [7] |

Synthesis and Mechanistic Insights

The construction of the 2,4,5-trisubstituted oxazole core is a well-established process in organic chemistry. One of the most robust and versatile methods is the Van Leusen oxazole synthesis, which utilizes a tosylmethyl isocyanide (TosMIC) reagent.[2][8] This approach allows for the convergent assembly of the oxazole ring from readily available aldehyde precursors.

Retrosynthetic Analysis & Plausible Mechanism

A logical retrosynthetic disconnection of the target molecule points to thiophene-2-carboxaldehyde and a TosMIC derivative as key starting materials. The reaction proceeds through a base-mediated cycloaddition mechanism.

Exemplary Synthetic Protocol

This protocol is a representative method adapted from established oxazole syntheses.[2] Researchers should perform their own optimization based on laboratory conditions and available reagents.

Step 1: Synthesis of 5-methyl-2-(thiophen-2-yl)-1,3-oxazole

-

Reagent Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer and reflux condenser, add thiophene-2-carboxaldehyde (1.0 eq) and 1-(p-tolylsulfonyl)ethyl isocyanide (1.1 eq).

-

Solvent Addition: Add anhydrous methanol as the solvent under an inert atmosphere (e.g., Argon or Nitrogen).

-

Base Addition: Add anhydrous potassium carbonate (K₂CO₃, 2.0 eq) portion-wise. Causality: K₂CO₃ is a non-nucleophilic base sufficient to deprotonate the isocyanide, initiating the reaction cascade without competing side reactions.

-

Reaction: Heat the mixture to reflux (approx. 65 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

-

Work-up: After completion, cool the reaction to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

-

Purification: Purify the crude residue by column chromatography on silica gel to yield the intermediate oxazole.

Step 2: Chlorination to form 4-(chloromethyl)-5-methyl-2-(thiophen-2-yl)-1,3-oxazole

-

Reagent Preparation: Dissolve the intermediate from Step 1 in a suitable chlorinated solvent such as carbon tetrachloride (CCl₄) in a flask protected from light.

-

Chlorinating Agent: Add N-Chlorosuccinimide (NCS, 1.1 eq) and a radical initiator such as benzoyl peroxide (catalytic amount).

-

Reaction: Heat the mixture to reflux and monitor by TLC.

-

Work-up and Purification: Upon completion, cool the mixture, filter the succinimide byproduct, and wash the filtrate. Concentrate the solvent and purify the final product by column chromatography or recrystallization.

Spectroscopic and Analytical Characterization

Self-validation of the synthesis requires rigorous analytical characterization. The expected spectroscopic data are as follows:

-

¹H NMR: The proton spectrum should show characteristic signals for the thiophene protons (typically in the δ 7.0-7.8 ppm region), a sharp singlet for the chloromethyl protons (-CH₂Cl) around δ 4.6-4.8 ppm, and a singlet for the methyl protons (-CH₃) around δ 2.4-2.6 ppm.

-

¹³C NMR: The carbon spectrum will confirm the presence of all nine unique carbon atoms, including the characteristic shifts for the oxazole and thiophene ring carbons, and the downfield signal for the chloromethyl carbon.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should confirm the molecular formula C₉H₈ClNOS. The mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion [M]+ due to the presence of one chlorine atom (³⁵Cl/³⁷Cl in an approx. 3:1 ratio) and one sulfur atom.[6]

-

Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for C=N stretching (around 1650 cm⁻¹) and C-O-C stretching of the oxazole ring, as well as C-H stretching from the aromatic and aliphatic groups.

Applications in Synthetic and Medicinal Chemistry

The Pivotal Role as a Synthetic Intermediate

The primary value of 4-(chloromethyl)-5-methyl-2-(thiophen-2-yl)-1,3-oxazole lies in its utility as an electrophilic building block. The chloromethyl group is readily displaced by a vast array of nucleophiles, including amines, thiols, alcohols, and carbanions. This allows for the efficient construction of larger, more complex molecules with potential therapeutic applications.

Workflow for Derivatization via Nucleophilic Substitution

The general workflow for utilizing this compound in synthesis involves a straightforward Sₙ2 reaction, as depicted below.

Potential Pharmacological Relevance

While this specific molecule is primarily a synthetic intermediate, its core structure is found in compounds with significant biological activity. Thiophene-oxazole derivatives have been investigated as:

-

Anti-proliferative agents for cancer therapy.[1]

-

Anti-inflammatory agents , including COX-2 inhibitors.[1]

-

Antimicrobial agents against various bacterial and fungal strains.[9]

Therefore, derivatives synthesized from this building block are excellent candidates for screening in drug discovery programs targeting these and other diseases.

Safety, Handling, and Storage

As with all reactive chemical intermediates, proper safety protocols are mandatory.

| Hazard Category | Precautionary Measures |

| GHS Classification | Likely classified as an irritant (skin, eye) and potentially an acute toxin. Similar structures are classified as Acute Tox. 4. |

| Personal Protective Equipment (PPE) | Wear chemical-resistant gloves, safety goggles, and a lab coat. All manipulations should be performed in a certified chemical fume hood.[10] |

| Handling | Avoid inhalation of dust and contact with skin and eyes. Prevent dust formation. Use non-sparking tools.[10][11] |

| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases. |

| Disposal | Dispose of waste in accordance with local, state, and federal regulations. Do not discharge to sewer systems.[11] |

Conclusion

4-(Chloromethyl)-5-methyl-2-(thiophen-2-yl)-1,3-oxazole is more than a mere collection of atoms; it is a strategically designed molecular tool. Its stable and biologically relevant thiophene-oxazole core, combined with a highly tractable chloromethyl reactive site, makes it an invaluable asset for medicinal and materials chemists. By providing a reliable anchor point for molecular elaboration, it facilitates the rapid synthesis of diverse compound libraries, accelerating the discovery of novel molecules with potentially significant therapeutic or functional properties. Understanding its structure, reactivity, and handling is the first step toward unlocking its full synthetic potential.

References

-

Bluestar Silicones. 4-(Chloromethyl)-5-methyl-2-(4-methylphenyl)-1,3-oxazole. [Link]

-

ChemSynthesis. 4-(chloromethyl)-2,5-diphenyl-1,3-oxazole. [Link]

-

PubChem. 4-(chloromethyl)-5-methyl-2-(thiophen-3-yl)-1,3-oxazole. [Link]

-

MDPI. 1-(4-Chlorophenyl)-2-methyl-2-phenyl-5-(thiophen-2-yl)-1,2-dihydro-3H-pyrrol-3-one. [Link]

-

AVESIS. Crystal structure and Hirshfeld surface analysis of 4-(4-chlorophenyl)-5-methyl-3-{4-[(2-methylphen.... [Link]

-

National Center for Biotechnology Information. Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. [Link]

-

Odeskyi Medychnyi Zhurnal. Antiradical activity of novel 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol derivatives. [Link]

-

Research Journal of Science and Technology. Green Synthesis of Novel ethyl 3-amino-5-(methylthio)-4-(5-substituted phenyloxazol-2-yl)thiophene-2-carboxylate derivatives. [Link]

-

PubChem. Tetrabutylammonium Cyanide | C17H36N2. [Link]

-

National Center for Biotechnology Information. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. [Link]

-

Research Journal of Science and Technology. Green Synthesis of Novel ethyl 3-amino-5-(methylthio)-4-(5-substituted phenyloxazol-2-yl)thiophene-2-carboxylate derivatives. [Link]

-

ResearchGate. Speeding up the Development of 5-[(4-Chlorophenoxy)-Methyl]-1,3,4-Oxadiazole-2-Thiol as Successful Oral Drug Candidate Based on Physicochemical Characteristics. [Link]

-

ResearchGate. Several examples of bioactive, medicines and fluorescent compounds containing 1,3-oxazole motif. [Link])

Sources

- 1. cbccollege.in [cbccollege.in]

- 2. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. CAS 202595-63-9: 4-(chloromethyl)-5-methyl-2-thiophen-2-yl… [cymitquimica.com]

- 5. 202595-63-9 CAS MSDS (4-(CHLOROMETHYL)-5-METHYL-2-THIEN-2-YL-1,3-OXAZOLE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. PubChemLite - 4-(chloromethyl)-5-methyl-2-(thiophen-3-yl)-1,3-oxazole (C9H8ClNOS) [pubchemlite.lcsb.uni.lu]

- 7. chemscene.com [chemscene.com]

- 8. researchgate.net [researchgate.net]

- 9. rjstonline.com [rjstonline.com]

- 10. targetmol.com [targetmol.com]

- 11. echemi.com [echemi.com]

"4-(Chloromethyl)-5-methyl-2-(thiophen-2-yl)-1,3-oxazole" synthesis pathway

An In-depth Technical Guide to the Synthesis of 4-(Chloromethyl)-5-methyl-2-(thiophen-2-yl)-1,3-oxazole

Introduction

The heterocyclic scaffold of oxazole is a cornerstone in medicinal chemistry, appearing in numerous natural products and synthetic drugs.[1] The fusion of an oxazole ring with a thiophene moiety, as seen in 4-(chloromethyl)-5-methyl-2-(thiophen-2-yl)-1,3-oxazole, creates a molecule of significant interest for drug discovery and materials science. The thiophene ring is a well-established pharmacophore, while the oxazole ring acts as a versatile linker and can participate in various biological interactions.[2][3] The strategic placement of a reactive chloromethyl group at the 4-position provides a key handle for further synthetic elaboration, making this compound a valuable building block for creating libraries of novel compounds.[4] This guide provides a comprehensive overview of a proposed, robust synthetic pathway for this target molecule, grounded in established chemical principles and supported by relevant literature.

Strategic Overview of the Synthesis

The most logical and efficient pathway to construct the target molecule is a multi-step synthesis culminating in the formation of the oxazole ring via a Hantzsch-type synthesis, followed by functional group manipulation. This strategy allows for the controlled installation of the desired substituents on the oxazole core. The overall workflow is depicted below:

Caption: Overall synthetic workflow for the target molecule.

Part 1: Synthesis of Key Precursors

Thiophene-2-carboxamide

Thiophene-2-carboxamide serves as the foundational building block, providing the 2-substituted thiophene moiety. It can be synthesized from thiophene-2-carboxylic acid.

Experimental Protocol:

-

To a solution of thiophene-2-carboxylic acid in a suitable solvent such as dichloromethane, add oxalyl chloride or thionyl chloride dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-3 hours until the evolution of gas ceases.

-

Remove the solvent under reduced pressure to obtain thiophene-2-carbonyl chloride.

-

Dissolve the crude acid chloride in an appropriate solvent and add it dropwise to a cooled, concentrated solution of aqueous ammonia.

-

Stir the mixture vigorously for 1-2 hours.

-

Collect the resulting precipitate by filtration, wash with cold water, and dry to yield thiophene-2-carboxamide.

Causality of Experimental Choices:

-

The conversion of the carboxylic acid to the acid chloride activates the carbonyl group for nucleophilic attack by ammonia.

-

Performing the amidation at low temperature controls the exothermicity of the reaction and minimizes side products.

| Reactant/Reagent | Molar Ratio | Purpose |

| Thiophene-2-carboxylic acid | 1.0 | Starting material |

| Oxalyl chloride/Thionyl chloride | 1.1 - 1.5 | Activating agent |

| Aqueous Ammonia | Excess | Nucleophile for amidation |

1-Chloro-3-hydroxybutan-2-one

This α-haloketone provides the carbon backbone for the C4 and C5 positions of the oxazole ring. Its synthesis can be achieved from butan-2-one.

Experimental Protocol:

-

Dissolve butan-2-one in a suitable solvent like methanol.

-

Add a catalytic amount of acid (e.g., HCl).

-

Bubble chlorine gas through the solution or use an alternative chlorinating agent like sulfuryl chloride at a controlled temperature.

-

Monitor the reaction by GC-MS or TLC until the desired level of monochlorination is achieved.

-

The resulting 3-chlorobutan-2-one can then be hydroxylated at the C1 position, though for the Hantzsch synthesis, a more direct precursor like 1,3-dichlorobutan-2-one followed by selective hydrolysis or direct use of a protected variant might be employed to improve regioselectivity. A plausible alternative is the direct use of 1-chloro-3-hydroxybutan-2-one if commercially available or synthesized via other routes.[5][6]

Causality of Experimental Choices:

-

Acid catalysis facilitates the enolization of butan-2-one, which is the reactive species in electrophilic halogenation.

-

Careful control of stoichiometry and temperature is crucial to favor monochlorination over dichlorination.

Part 2: Core Synthesis and Final Modification

Hantzsch Oxazole Synthesis of the Oxazole Core

The cornerstone of this synthetic pathway is the Hantzsch reaction, which involves the condensation of an α-haloketone with a primary amide (or thioamide) to form the oxazole ring.[7]

Experimental Protocol:

-

Dissolve thiophene-2-carboxamide and 1-chloro-3-hydroxybutan-2-one in a suitable high-boiling polar aprotic solvent such as dimethylformamide (DMF) or dioxane.

-

Heat the reaction mixture to reflux (typically 80-120 °C) for several hours.

-

Monitor the progress of the reaction by TLC.

-

Upon completion, cool the reaction mixture and pour it into water to precipitate the crude product.

-

Collect the solid by filtration, wash with water, and purify by recrystallization or column chromatography to yield 4-(hydroxymethyl)-5-methyl-2-(thiophen-2-yl)-1,3-oxazole.

Mechanism of the Hantzsch Oxazole Synthesis:

Caption: Mechanism of the Hantzsch oxazole synthesis.

The reaction proceeds via initial nucleophilic attack of the amide's nitrogen or oxygen (more commonly the nitrogen in the case of amides) on the α-carbon of the haloketone, displacing the chloride. This is followed by an intramolecular cyclization and subsequent dehydration to form the aromatic oxazole ring.

| Parameter | Condition | Rationale |

| Solvent | DMF, Dioxane | High boiling point and ability to dissolve reactants. |

| Temperature | 80 - 120 °C (Reflux) | Provides activation energy for cyclization and dehydration steps. |

| Reaction Time | 4 - 12 hours | Dependent on substrate reactivity and temperature. |

| Workup | Precipitation in water, filtration | To isolate the crude product from the high-boiling solvent. |

| Purification | Recrystallization or Column Chromatography | To obtain the pure hydroxymethyl oxazole intermediate. |

Chlorination of the Hydroxymethyl Group

The final step is the conversion of the hydroxymethyl intermediate to the target chloromethyl compound. This is a standard functional group transformation.

Experimental Protocol:

-

Suspend or dissolve 4-(hydroxymethyl)-5-methyl-2-(thiophen-2-yl)-1,3-oxazole in a suitable solvent like dichloromethane or chloroform.

-

Cool the mixture in an ice bath.

-

Add thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) dropwise. A small amount of a base like pyridine may be used as a catalyst.

-

Allow the reaction to stir at room temperature for 1-3 hours.

-

Quench the reaction by carefully pouring it over crushed ice.

-

Separate the organic layer, wash with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product, 4-(chloromethyl)-5-methyl-2-(thiophen-2-yl)-1,3-oxazole.[8]

Mechanism of Chlorination with Thionyl Chloride:

Caption: Mechanism of chlorination using thionyl chloride.

The alcohol's oxygen attacks the sulfur atom of thionyl chloride, forming a chlorosulfite ester intermediate. This is followed by an internal nucleophilic substitution (SNi) where the chloride attacks the carbon, and the leaving group decomposes to sulfur dioxide and a chloride ion, driving the reaction to completion.

Conclusion

The described multi-step synthesis provides a robust and logical pathway to 4-(chloromethyl)-5-methyl-2-(thiophen-2-yl)-1,3-oxazole. By leveraging the classical Hantzsch oxazole synthesis, this approach allows for the controlled and predictable assembly of this valuable heterocyclic building block. The protocols outlined are based on well-established organic transformations, ensuring their reliability and scalability for researchers in drug discovery and chemical development. Careful execution of each step, with appropriate monitoring and purification, will yield the target compound in good purity, ready for its application in the synthesis of more complex molecules.

References

-

Versatile thiophene 2-carboxamide derivatives. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

-

El-Metwally, A. M., et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. PLOS ONE, 18(2), e0275825. [Link]

-

Heterocyclic Synthesis with Thiophene-2-Carboxamide. (n.d.). Taylor & Francis. Retrieved January 18, 2026, from [Link]

-

Biological activity of 2-(thiophen-2-yl)oxazole derivatives with diversification at the 4-position of the thiophene core. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

-

Biris, C., et al. (2023). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. Molecules, 28(14), 5489. [Link]

-

Robinson–Gabriel synthesis. (2023, December 1). In Wikipedia. [Link]

-

α-TOSYLOXYKETONES AS VERSATILE SYNTHETIC EQUIVALENTS TO α-HALOKETONES: FACILE SYNTHESIS OF DISUBSTITUTED OXAZOLES. (n.d.). Connect Journals. Retrieved January 18, 2026, from [Link]

-

Suggested mechanism for formation of thiophene-2-carboxylic acid (7), 2,2′-thenil (8) and thiophene-2-carboxamide (9). (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

-

Synthesis of 2‐(thiophene‐2‐yl)benzo[d]oxazole. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

-

Joshi, S., et al. (2021). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Mini-Reviews in Organic Chemistry, 18(1), 1-1. [Link]

-

Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. (n.d.). Indian Journal of Pharmaceutical Sciences. Retrieved January 18, 2026, from [Link]

-

Scheme.3. The Robinson-Gabriel synthesis for oxazole. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

-

Synthesis, Reactions and Medicinal Uses of Oxazole. (n.d.). Pharmaguideline. Retrieved January 18, 2026, from [Link]

-

Robinson-Gabriel Synthesis. (n.d.). SynArchive. Retrieved January 18, 2026, from [Link]

-

Al-Abdullah, E. S., et al. (2021). Heterocyclization of 2-Arylidenecyclohexan-1,3-dione: Synthesis of Thiophene, Thiazole, and Isoxazole Derivatives with Potential Antitumor Activities. Molecules, 26(11), 3354. [Link]

-

Green Synthesis of Novel ethyl 3-amino-5-(methylthio)-4-(5-substituted phenyloxazol-2-yl)thiophene-2-carboxylate derivatives. (n.d.). Research Journal of Science and Technology. Retrieved January 18, 2026, from [Link]

-

5-(Thiophen-2-yl)oxazole. (n.d.). Organic Syntheses. Retrieved January 18, 2026, from [Link]

-

[Synthesis of 4,5-dihydro-1,2,4-oxadiazoles from N-unsubstituted amidoximes]. (2000). Pharmazie, 55(1), 22-6. [Link]

-

The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. (n.d.). Journal of the Chemical Society, Perkin Transactions 1. Retrieved January 18, 2026, from [Link]

-

Two-Steps Hantzsch Based Macrocyclization Approach for the Synthesis of Thiazole Containing Cyclopeptides. (n.d.). National Institutes of Health. Retrieved January 18, 2026, from [Link]

-

Synthesis of 1,3-oxazoles. (n.d.). Organic Chemistry Portal. Retrieved January 18, 2026, from [Link]

-

Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. (2022). Molecules, 27(24), 8968. [Link]

-

Hantzsch thiazole synthesis - laboratory experiment. (2020, November 5). YouTube. [Link]

-

Hantzsch, A., & Weber, J. H. (1887). Ueber Verbindungen des Thiazols (Pyridins der Thiophenreihe). Berichte der deutschen chemischen Gesellschaft, 20(2), 3118-3132. [Link]

-

1-Chloro-3-hydroxybutan-2-one. (n.d.). PubChem. Retrieved January 18, 2026, from [Link]

-

Thiazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 18, 2026, from [Link]

-

1-Chloro-3-hydroxybutan-2-one. (n.d.). Pharmaffiliates. Retrieved January 18, 2026, from [Link]

-

1-Chloro-3-hydroxypropan-2-one. (n.d.). Veeprho. Retrieved January 18, 2026, from [Link]

-

1-Chloro-3-hydroxy-2-propanone. (n.d.). PubChem. Retrieved January 18, 2026, from [Link]

-

Ketone. (2024, January 13). In Wikipedia. [Link]

-

Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinomaas VEGFR-2Inhibitors. (2018). Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1363-1373. [Link]

-

Chemistry of 2-aminothiophene-3-carboxamide and related compounds. (2011). Turkish Journal of Chemistry, 35(3), 435-460. [Link]

-

2-chloromethyl-5-aryl-1,3,4-oxadiazole Synthesis and Properties of Compounds. (n.d.). CNKI. Retrieved January 18, 2026, from [Link]

-

Synthesis of 4-(2-Hydroxyaryl)-5-Methyl-1,3-Dithiol-2-Thiones. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

-

Roehrig, S., et al. (2005). Discovery of the Novel Antithrombotic Agent 5-Chloro-N-({(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene-2-carboxamide (BAY 59-7939): An Oral, Direct Factor Xa Inhibitor. Journal of Medicinal Chemistry, 48(19), 5900-5908. [Link]

Sources

- 1. Buy 5-(chloromethyl)-1,3-oxazole;dichloromethane [smolecule.com]

- 2. researchgate.net [researchgate.net]

- 3. Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CAS 202595-63-9: 4-(chloromethyl)-5-methyl-2-thiophen-2-yl… [cymitquimica.com]

- 5. 1-Chloro-3-hydroxybutan-2-one | C4H7ClO2 | CID 23117053 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. Stereoselective Synthesis of 4,5-Disubstituted Oxazolidin-2-ones via Tandem Lossen Rearrangement and Ring Closure of Asymmetric Aldol Adducts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 4-(CHLOROMETHYL)-5-METHYL-2-PHENYL-1,3-OXAZOLE synthesis - chemicalbook [chemicalbook.com]

"4-(Chloromethyl)-5-methyl-2-(thiophen-2-yl)-1,3-oxazole" spectral data

An In-depth Technical Guide to the Spectral Characterization of 4-(Chloromethyl)-5-methyl-2-(thiophen-2-yl)-1,3-oxazole

This technical guide provides a comprehensive overview of the expected spectral characteristics of the heterocyclic compound 4-(chloromethyl)-5-methyl-2-(thiophen-2-yl)-1,3-oxazole (CAS 202595-63-9).[1] Designed for researchers, scientists, and professionals in drug development, this document delves into the predicted ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectral data. While experimental data for this specific molecule is not widely published, this guide synthesizes foundational spectroscopic principles and comparative data from related structures to provide a robust predictive analysis. This approach offers a valuable framework for interpreting experimentally acquired data for this compound and similar molecular scaffolds.

The molecular structure of 4-(chloromethyl)-5-methyl-2-(thiophen-2-yl)-1,3-oxazole, with the formula C₉H₈ClNOS, presents a unique combination of a substituted oxazole ring and a thiophene moiety.[1] Understanding its spectral signature is crucial for its identification, purity assessment, and elucidation of its role in various chemical and biological systems.

Molecular Structure and Atom Numbering

A clear understanding of the molecular structure is fundamental to interpreting its spectral data. The following diagram illustrates the structure of 4-(chloromethyl)-5-methyl-2-(thiophen-2-yl)-1,3-oxazole with a systematic numbering scheme that will be used throughout this guide for spectral assignments.

Caption: Molecular structure of 4-(chloromethyl)-5-methyl-2-(thiophen-2-yl)-1,3-oxazole with atom numbering.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. The predicted ¹H NMR spectrum of 4-(chloromethyl)-5-methyl-2-(thiophen-2-yl)-1,3-oxazole in a standard solvent like CDCl₃ would exhibit distinct signals for the protons on the thiophene ring, the chloromethyl group, and the methyl group.

Predicted ¹H NMR Data

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment Rationale |

| Thiophene H5' | 7.50 - 7.60 | dd | 1H | Deshielded due to proximity to sulfur and the oxazole ring. |

| Thiophene H3' | 7.40 - 7.50 | dd | 1H | Typical aromatic proton on a thiophene ring. |

| Thiophene H4' | 7.10 - 7.20 | t | 1H | Coupled to both H3' and H5'. |

| Chloromethyl (CH₂Cl) | 4.60 - 4.70 | s | 2H | Protons on a carbon adjacent to an electronegative chlorine atom and the oxazole ring. |

| Methyl (CH₃) | 2.40 - 2.50 | s | 3H | Protons of the methyl group attached to the oxazole ring. |

Experimental Protocol for ¹H NMR Data Acquisition

A standardized protocol for acquiring high-quality ¹H NMR data is essential for accurate structural elucidation.

Caption: Standard workflow for ¹H NMR data acquisition and processing.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The predicted ¹³C NMR spectrum for 4-(chloromethyl)-5-methyl-2-(thiophen-2-yl)-1,3-oxazole will show distinct signals for each of the nine carbon atoms in the molecule.

Predicted ¹³C NMR Data

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Assignment Rationale |

| C2 | 158 - 162 | Carbon in the oxazole ring bonded to nitrogen and the thiophene ring. |

| C5 | 148 - 152 | Carbon in the oxazole ring bonded to the methyl group. |

| C4 | 135 - 140 | Carbon in the oxazole ring bonded to the chloromethyl group. |

| Thiophene C2' | 130 - 135 | Carbon of the thiophene ring attached to the oxazole. |

| Thiophene C5' | 128 - 132 | Aromatic carbon in the thiophene ring. |

| Thiophene C3' | 127 - 130 | Aromatic carbon in the thiophene ring. |

| Thiophene C4' | 126 - 129 | Aromatic carbon in the thiophene ring. |

| Chloromethyl (CH₂Cl) | 40 - 45 | Carbon attached to the electronegative chlorine atom. |

| Methyl (CH₃) | 10 - 15 | Aliphatic carbon of the methyl group. |

Experimental Protocol for ¹³C NMR Data Acquisition

The protocol for ¹³C NMR is similar to that of ¹H NMR but requires a larger number of scans due to the lower natural abundance of the ¹³C isotope.

-

Sample Preparation: Dissolve 20-50 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

-

Instrument Setup:

-

Insert the sample into the spectrometer.

-

Lock the spectrometer using the solvent's deuterium signal.

-

Shim the magnetic field for optimal resolution.

-

-

Data Acquisition:

-

Acquire the spectrum using a standard ¹³C pulse program with proton decoupling.

-

A significantly larger number of scans (e.g., 1024 or more) is typically required to achieve a good signal-to-noise ratio.

-

-

Data Processing:

-

Apply Fourier transformation.

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the solvent signal (e.g., CDCl₃ at 77.16 ppm).

-

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns. For 4-(chloromethyl)-5-methyl-2-(thiophen-2-yl)-1,3-oxazole (C₉H₈ClNOS), the expected monoisotopic mass is approximately 213.00 g/mol .[2]

Predicted Mass Spectrum Data (Electron Impact - EI)

| m/z | Predicted Ion | Rationale |

| 213/215 | [M]⁺ | Molecular ion peak, showing the characteristic 3:1 isotopic pattern for chlorine. |

| 178 | [M - Cl]⁺ | Loss of a chlorine radical. |

| 164 | [M - CH₂Cl]⁺ | Loss of the chloromethyl radical, a common fragmentation pathway. |

| 111 | [C₄H₃S-C≡N]⁺ | Fragmentation of the thiophene and oxazole rings. |

| 83 | [C₄H₃S]⁺ | Thienyl cation. |

Predicted Fragmentation Pathway

Caption: Predicted major fragmentation pathway in EI-MS.

Experimental Protocol for Mass Spectrometry Data Acquisition

-

Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.

-

Instrumentation (for ESI-MS):

-

Use an electrospray ionization source coupled to a mass analyzer (e.g., quadrupole, time-of-flight).

-

Infuse the sample solution directly into the source at a low flow rate (e.g., 5-10 µL/min).

-

-

Data Acquisition:

-

Acquire the mass spectrum in positive ion mode.

-

Scan a mass range that includes the expected molecular weight (e.g., m/z 50-500).

-

-

Data Analysis:

-

Identify the molecular ion peak ([M+H]⁺ for ESI).

-

Analyze the isotopic pattern to confirm the presence of chlorine.

-

If fragmentation is induced (MS/MS), analyze the daughter ions to support the proposed structure.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of 4-(chloromethyl)-5-methyl-2-(thiophen-2-yl)-1,3-oxazole is expected to show characteristic absorption bands for the C=N and C=C bonds of the heterocyclic rings, as well as C-H and C-Cl bonds.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100 - 3000 | C-H stretch | Aromatic C-H (thiophene) |

| 2980 - 2850 | C-H stretch | Aliphatic C-H (methyl, chloromethyl) |

| 1620 - 1580 | C=N stretch | Oxazole ring |

| 1550 - 1450 | C=C stretch | Oxazole and thiophene rings |

| 1400 - 1350 | C-H bend | Methyl group |

| 800 - 700 | C-Cl stretch | Chloromethyl group |

Experimental Protocol for IR Spectroscopy Data Acquisition (ATR Method)

-

Sample Preparation: Place a small amount of the solid sample directly onto the crystal of the Attenuated Total Reflectance (ATR) accessory.

-

Instrument Setup:

-

Ensure the ATR crystal is clean by taking a background spectrum of the empty accessory.

-

-

Data Acquisition:

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Collect the IR spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹.

-

-

Data Analysis:

-

Identify the major absorption bands and assign them to the corresponding functional groups.

-

Conclusion

This technical guide provides a detailed predictive analysis of the ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectral data for 4-(chloromethyl)-5-methyl-2-(thiophen-2-yl)-1,3-oxazole. By leveraging fundamental spectroscopic principles and comparative data, this document serves as a valuable resource for researchers working with this compound. The provided experimental protocols offer standardized methods for acquiring high-quality data, which can then be interpreted within the framework of the predictions outlined herein. The structural elucidation of novel compounds is a cornerstone of chemical and pharmaceutical research, and a thorough understanding of their spectral properties is paramount to this endeavor.

References

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

PubChem. (n.d.). 4-(chloromethyl)-5-methyl-2-(thiophen-3-yl)-1,3-oxazole. Retrieved from [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2009). Introduction to Spectroscopy. Cengage Learning.

- Pretsch, E., Bühlmann, P., & Affolter, C. (2000).

Sources

An In-depth Technical Guide to the Starting Materials for the Synthesis of 4-(Chloromethyl)-5-methyl-2-(thiophen-2-yl)-1,3-oxazole

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthetic pathways and starting materials required for the preparation of 4-(chloromethyl)-5-methyl-2-(thiophen-2-yl)-1,3-oxazole, a heterocyclic compound with potential applications in medicinal chemistry and materials science. This document will delve into the core chemical principles, provide evidence-based synthetic strategies, and offer detailed experimental insights for its synthesis.

Introduction to the 4-(Chloromethyl)-5-methyl-2-(thiophen-2-yl)-1,3-oxazole Scaffold

The target molecule, 4-(chloromethyl)-5-methyl-2-(thiophen-2-yl)-1,3-oxazole (CAS No. 202595-63-9), is a substituted oxazole featuring a thiophene ring at the 2-position, and chloromethyl and methyl groups at the 4 and 5-positions, respectively. The oxazole ring is a key structural motif in many biologically active compounds. The presence of a reactive chloromethyl group provides a handle for further functionalization, making this compound a valuable building block in the synthesis of more complex molecules.

Retrosynthetic Analysis and Key Starting Materials

A logical retrosynthetic disconnection of the target oxazole ring points towards two primary starting materials: a thiophene-derived carbonyl compound and a functionalized C3-keto component. The most direct and widely applicable approach for the formation of 2,4,5-trisubstituted oxazoles is the Robinson-Gabriel synthesis and its variations, which involve the cyclization of an α-acylaminoketone.[1] This suggests a convergent synthesis from two key building blocks:

-

Thiophene-2-carboxamide (A) : This will provide the thiophene moiety at the 2-position of the oxazole ring.

-

1,3-Dichloro-2-butanone (B) : This α,α'-dihaloketone will provide the carbon backbone for the C4 and C5 positions of the oxazole ring, incorporating the methyl and chloromethyl substituents.

Caption: Retrosynthetic analysis of the target molecule.

Synthesis of Key Starting Materials

Thiophene-2-carboxamide (A)

Thiophene-2-carboxamide is a readily preparable starting material. The most common and straightforward synthesis involves the conversion of thiophene-2-carboxylic acid to its corresponding acid chloride, followed by amidation.

Protocol for the Synthesis of Thiophene-2-carboxamide:

-

Acid Chloride Formation: Thiophene-2-carboxylic acid is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), typically in an inert solvent like dichloromethane (DCM) or toluene. A catalytic amount of N,N-dimethylformamide (DMF) is often added when using oxalyl chloride. The reaction is usually performed at room temperature or with gentle heating.

-

Amidation: The resulting thiophene-2-carbonyl chloride is then reacted with an excess of aqueous ammonia or gaseous ammonia bubbled through the reaction mixture to form the primary amide. The reaction is typically exothermic and is often carried out at low temperatures (0-10 °C) to control the reaction rate.

Quantitative Data for Thiophene-2-carboxamide Synthesis:

| Step | Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |

| 1 | Thiophene-2-carboxylic acid, Thionyl chloride | Dichloromethane | Reflux | 2-4 | >95 (crude) |

| 2 | Thiophene-2-carbonyl chloride, Aqueous Ammonia | Dichloromethane | 0 - 10 | 1-2 | 85-95 |

1,3-Dichloro-2-butanone (B)

1,3-Dichloro-2-butanone is a key α,α'-dihaloketone that provides the necessary framework for the C4 and C5 substituents of the oxazole ring. Its synthesis can be achieved through the chlorination of 2-butanone.

Protocol for the Synthesis of 1,3-Dichloro-2-butanone:

The direct dichlorination of 2-butanone can be achieved using various chlorinating agents, such as sulfuryl chloride (SO₂Cl₂) or chlorine gas (Cl₂), often in the presence of a catalyst or under specific reaction conditions to control the regioselectivity.

Proposed Synthetic Pathway for 4-(Chloromethyl)-5-methyl-2-(thiophen-2-yl)-1,3-oxazole

The proposed synthesis involves a two-step, one-pot reaction sequence starting from the key intermediates, thiophene-2-carboxamide and 1,3-dichloro-2-butanone.

Caption: Proposed two-step synthesis of the target molecule.

Step 1: N-Alkylation of Thiophene-2-carboxamide

In the first step, thiophene-2-carboxamide undergoes N-alkylation with 1,3-dichloro-2-butanone. The reaction is typically carried out in the presence of a non-nucleophilic base to deprotonate the amide nitrogen, facilitating its attack on one of the chlorinated carbons of the diketone.

Step 2: Intramolecular Cyclization and Dehydration (Robinson-Gabriel Synthesis)

The resulting α-acylaminoketone intermediate then undergoes an intramolecular cyclization. The enol form of the ketone attacks the carbonyl carbon of the amide, followed by dehydration to form the aromatic oxazole ring. This step is usually promoted by a dehydrating agent, such as phosphorus oxychloride (POCl₃), sulfuric acid (H₂SO₄), or polyphosphoric acid (PPA).[1]

Detailed Experimental Protocol (Proposed):

-

Reaction Setup: To a solution of thiophene-2-carboxamide (1.0 eq.) in a suitable aprotic solvent, such as N,N-dimethylformamide (DMF) or acetonitrile, is added a base, for example, potassium carbonate (K₂CO₃) or sodium hydride (NaH) (1.1 eq.).

-

N-Alkylation: The mixture is stirred at room temperature for 30 minutes, followed by the dropwise addition of 1,3-dichloro-2-butanone (1.0 eq.). The reaction is then heated to 50-70 °C and monitored by thin-layer chromatography (TLC) until the starting amide is consumed.

-

Cyclization: After cooling the reaction mixture, a dehydrating agent, such as phosphorus oxychloride (POCl₃) (1.5 eq.), is added cautiously at 0 °C. The mixture is then heated to 80-100 °C for several hours.

-

Work-up and Purification: The reaction is quenched by pouring it onto ice-water and neutralized with a base (e.g., sodium bicarbonate). The product is extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 4-(chloromethyl)-5-methyl-2-(thiophen-2-yl)-1,3-oxazole.

Quantitative Data for the Proposed Synthesis:

| Step | Reagents | Solvent | Temperature (°C) | Reaction Time (h) |

| 1 & 2 | Thiophene-2-carboxamide, 1,3-Dichloro-2-butanone, K₂CO₃ | DMF | 50-70 | 4-6 |

| 3 | Intermediate, POCl₃ | DMF | 80-100 | 2-4 |

Note: The yields for this specific reaction are not yet reported in the literature and would need to be determined experimentally.

Conclusion

The synthesis of 4-(chloromethyl)-5-methyl-2-(thiophen-2-yl)-1,3-oxazole is readily achievable through a convergent synthetic strategy. The key starting materials, thiophene-2-carboxamide and 1,3-dichloro-2-butanone, are accessible through well-established chemical transformations. The proposed two-step, one-pot synthesis, based on the principles of N-alkylation followed by a Robinson-Gabriel-type cyclization, offers a direct and efficient route to this valuable heterocyclic building block. Further optimization of the reaction conditions would be necessary to maximize the yield and purity of the final product. This guide provides a solid foundation for researchers and drug development professionals to embark on the synthesis and further exploration of this promising compound.

References

Sources

The Architectural Blueprint of a Privileged Scaffold: A Technical Guide to 4-(Chloromethyl)-5-methyl-2-(thiophen-2-yl)-1,3-oxazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

The confluence of the oxazole and thiophene ring systems within a single molecular framework presents a compelling starting point for the exploration of novel therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, potential biological activities, and prospective applications of the 2,4,5-trisubstituted oxazole, 4-(chloromethyl)-5-methyl-2-(thiophen-2-yl)-1,3-oxazole. While specific literature on this exact molecule is emerging, this document extrapolates from the rich body of knowledge surrounding analogous structures to present a cogent and scientifically grounded treatise. We will delve into a plausible synthetic pathway, explore the anticipated chemical reactivity, and survey the landscape of biological activities exhibited by structurally related compounds, with a particular focus on anticancer applications. This guide is intended to serve as a foundational resource for researchers seeking to leverage this promising scaffold in their drug discovery endeavors.

Introduction: The Strategic Fusion of Thiophene and Oxazole Moieties

In the landscape of medicinal chemistry, the strategic selection of heterocyclic scaffolds is paramount to the successful design of novel therapeutics. The 1,3-oxazole ring is a well-established "privileged structure," frequently encountered in a diverse array of biologically active natural products and synthetic compounds.[1] Its unique electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions contribute to its prevalence in molecules with a wide spectrum of pharmacological effects, including anticancer, anti-inflammatory, and antimicrobial activities.[2][3] The oxazole core is a key component in several clinically utilized drugs and promising drug candidates.[1]

The thiophene ring, a sulfur-containing five-membered aromatic heterocycle, is another cornerstone of medicinal chemistry.[4] Its bioisosteric relationship with the benzene ring allows for the modulation of physicochemical properties such as lipophilicity and metabolic stability, often leading to enhanced biological activity and improved pharmacokinetic profiles.[5] Thiophene derivatives have demonstrated a remarkable breadth of therapeutic potential, with applications as anticancer, antimicrobial, antiviral, and anti-inflammatory agents.[6][7]

The integration of both the oxazole and thiophene moieties into a single molecule, as in the case of 4-(chloromethyl)-5-methyl-2-(thiophen-2-yl)-1,3-oxazole, creates a unique chemical entity with significant potential for novel biological activity. The 2,4,5-trisubstituted pattern of the oxazole ring allows for fine-tuning of the molecule's steric and electronic properties, while the reactive chloromethyl group at the 4-position provides a convenient handle for further chemical elaboration and the creation of diverse compound libraries.[8][9] This guide will illuminate the path to synthesizing and exploring the therapeutic promise of this intriguing heterocyclic scaffold.

Proposed Synthesis of 4-(Chloromethyl)-5-methyl-2-(thiophen-2-yl)-1,3-oxazole

While a specific, documented synthesis for 4-(chloromethyl)-5-methyl-2-(thiophen-2-yl)-1,3-oxazole is not extensively reported, a plausible and efficient route can be devised based on well-established methodologies for the construction of 2,4,5-trisubstituted oxazoles. The Robinson-Gabriel synthesis and related cyclodehydration reactions of α-acylamino ketones are common strategies. A logical approach would involve the reaction of a suitable α-haloketone with a thiophene-2-carboxamide.

Proposed Synthetic Pathway

The proposed synthesis commences with the acylation of 1-amino-3-chloropropan-2-one with thiophene-2-carbonyl chloride to form the key intermediate, N-(1-chloro-3-oxopropan-2-yl)thiophene-2-carboxamide. Subsequent cyclodehydration of this intermediate, likely promoted by a dehydrating agent such as phosphorus oxychloride or sulfuric acid, would yield the target molecule.

Caption: Proposed synthetic pathway for 4-(Chloromethyl)-5-methyl-2-(thiophen-2-yl)-1,3-oxazole.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of N-(1-chloro-3-oxopropan-2-yl)thiophene-2-carboxamide

-

To a stirred solution of 1-amino-3-chloropropan-2-one hydrochloride (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) at 0 °C, add a base such as triethylamine or pyridine (2.2 eq) dropwise.

-

Allow the mixture to stir for 15-20 minutes at 0 °C.

-

Slowly add a solution of thiophene-2-carbonyl chloride (1.1 eq) in the same solvent to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired N-(1-chloro-3-oxopropan-2-yl)thiophene-2-carboxamide.

Step 2: Synthesis of 4-(Chloromethyl)-5-methyl-2-(thiophen-2-yl)-1,3-oxazole

-

To the purified N-(1-chloro-3-oxopropan-2-yl)thiophene-2-carboxamide (1.0 eq), add a dehydrating agent such as phosphorus oxychloride (excess) or concentrated sulfuric acid at 0 °C.

-

Slowly warm the mixture to the appropriate temperature (this may require heating, depending on the chosen reagent) and stir for several hours, monitoring by TLC.

-

Carefully quench the reaction by pouring it onto crushed ice.

-

Neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography or recrystallization to yield 4-(chloromethyl)-5-methyl-2-(thiophen-2-yl)-1,3-oxazole.

Physicochemical Properties and Reactivity

The target molecule possesses several key features that dictate its chemical behavior:

-

The Oxazole Ring: This five-membered heterocycle is aromatic and generally stable, but can undergo electrophilic substitution, although it is less reactive than the thiophene ring.

-

The Thiophene Ring: This electron-rich aromatic ring is susceptible to electrophilic substitution, primarily at the 5-position. It also contributes to the overall lipophilicity of the molecule.

-